Cas no 2171241-65-7 (2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid)

2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid is a specialized chiral building block used in peptide synthesis and medicinal chemistry. Its key structural features include an azetidine ring, a fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a carboxylic acid functionality, making it valuable for constructing constrained peptide scaffolds. The (R)-configuration at the pentanoyl moiety ensures stereochemical precision, while the Fmoc group facilitates selective deprotection under mild conditions. The azetidine ring introduces conformational rigidity, enhancing binding affinity in target interactions. This compound is particularly useful in the synthesis of peptidomimetics and bioactive molecules requiring controlled spatial orientation. Its solubility in common organic solvents further simplifies handling in solid-phase and solution-phase synthesis.
2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid structure
2171241-65-7 structure
Product Name:2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid
CAS No:2171241-65-7
MF:C25H28N2O6
MW:452.499627113342
CID:6050499
PubChem ID:165562733
Update Time:2025-06-08

2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid
    • EN300-1574124
    • 2171241-65-7
    • 2-({1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoyl]azetidin-3-yl}oxy)acetic acid
    • Inchi: 1S/C25H28N2O6/c1-2-16(11-23(28)27-12-17(13-27)32-15-24(29)30)26-25(31)33-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,2,11-15H2,1H3,(H,26,31)(H,29,30)/t16-/m1/s1
    • InChI Key: UQLXJIRLWZFNOZ-MRXNPFEDSA-N
    • SMILES: O(CC(=O)O)C1CN(C(C[C@@H](CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1

Computed Properties

  • Exact Mass: 452.19473662g/mol
  • Monoisotopic Mass: 452.19473662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 105Ų

2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid Pricemore >>

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Additional information on 2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid

Introduction to 2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid (CAS No. 2171241-65-7)

2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid, also known by its CAS number 2171241-65-7, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an azetidine ring, and an acetic acid moiety. The unique combination of these functional groups endows the compound with a range of potential applications, particularly in the development of novel therapeutic agents.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal under mild conditions and its ability to prevent premature reactions. In the context of 2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid, this group plays a crucial role in stabilizing the amino functionality during synthetic processes. The azetidine ring, on the other hand, is a four-membered heterocyclic structure that can impart conformational rigidity and enhance the compound's pharmacological properties. The acetic acid moiety provides a carboxylic acid functional group, which can participate in various chemical reactions and interactions with biological targets.

Recent studies have highlighted the potential of compounds with similar structures in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry (2022) explored the use of azetidine-containing compounds as inhibitors of protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their modulation can have significant therapeutic implications. The researchers found that compounds with azetidine rings exhibited high binding affinity and selectivity for specific PPIs, making them promising candidates for drug development.

In another study published in Bioorganic & Medicinal Chemistry Letters (2021), researchers investigated the use of Fmoc-protected compounds in the synthesis of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of peptides but often exhibit improved pharmacokinetic properties. The study demonstrated that Fmoc protection facilitated the synthesis of complex peptidomimetic structures, which showed enhanced stability and bioavailability compared to their peptide counterparts.

The potential applications of 2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid extend beyond PPI inhibition and peptidomimetic synthesis. Its unique structural features make it a valuable building block for the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into their active forms through metabolic processes in the body. The carboxylic acid group in this compound can be modified to create prodrugs with improved solubility, stability, and bioavailability.

In addition to its therapeutic potential, 2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid has also been studied for its use in chemical biology research. A recent publication in Chemical Science (2020) described the use of Fmoc-containing compounds as tools for probing protein function and interactions. The researchers utilized these compounds to selectively label and track specific proteins within living cells, providing insights into their dynamic behavior and interactions.

The synthesis of 2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yields and purity. The initial step typically involves the formation of the azetidine ring through a ring-closing metathesis reaction or a similar process. Subsequent steps include the introduction of the Fmoc protecting group and the acetic acid moiety through selective functionalization reactions.

The purity and quality of this compound are crucial for its intended applications. High-performance liquid chromatography (HPLC) is commonly used to analyze the purity and identify any impurities or by-products that may be present. Nuclear magnetic resonance (NMR) spectroscopy is another essential tool for characterizing the structure and confirming the identity of the compound.

In conclusion, 2-({1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylazetidin-3-yl}oxy)acetic acid (CAS No. 2171241-65-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it suitable for a wide range of applications, from PPI inhibition to prodrug development and chemical biology studies. Ongoing research continues to uncover new possibilities for this compound, further highlighting its importance in advancing our understanding and treatment of various diseases.

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